ZM 336372

概述

描述

ZM 336372 is a potent, cell-permeable, reversible, ATP-competitive, and specific inhibitor of the protein kinase c-Raf . It has been widely studied for its ability to activate the Raf/Mek/Erk signaling pathway, which plays a crucial role in cell growth and differentiation . This compound has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for cancer therapy .

准备方法

ZM 336372 是通过一系列化学反应合成的,这些反应涉及形成 N-[5-(3-二甲氨基苯甲酰胺)-2-甲基苯基]-4-羟基苯甲酰胺 . 合成路线通常包括以下步骤:

酰胺键的形成: 该步骤涉及 3-二甲氨基苯甲酸与 2-甲基-5-硝基苯胺反应形成酰胺中间体。

硝基的还原: 中间体的硝基使用还原剂(如钯碳 (Pd/C) 和氢气)还原为胺。

最终产物的形成: 然后将胺中间体与 4-羟基苯甲酰氯反应,形成最终产物 this compound.

化学反应分析

ZM 336372 会发生各种化学反应,包括:

氧化: this compound 可以被氧化以形成相应的 N-氧化物。

还原: 中间体的硝基可以使用还原剂(如 Pd/C 和氢气)还原为胺。

取代: 胺中间体可以与酰氯发生取代反应,形成酰胺.

在这些反应中使用的常见试剂和条件包括:

氧化剂: 过氧化氢 (H₂O₂),间氯过氧苯甲酸 (m-CPBA)

还原剂: 钯碳 (Pd/C),氢气 (H₂)

取代试剂: 酰氯,例如 4-羟基苯甲酰氯

科学研究应用

Cancer Research

ZM 336372 is extensively studied for its role in cancer treatment, particularly concerning neuroendocrine tumors and hepatocellular carcinoma.

- Neuroendocrine Tumors : Research indicates that this compound can suppress growth and hormone secretion in carcinoid tumor cells. In studies, treatment with this compound led to significant phosphorylation of Raf-1 and downstream effectors like mitogen-activated protein kinase 1/2 and extracellular signal-regulated kinase 1/2. This resulted in reduced levels of bioactive hormones and induction of cell cycle inhibitors such as p21 and p18, thereby inhibiting cellular proliferation .

- Hepatocellular Carcinoma : Similar anti-proliferative effects were observed in HepG2 cells (a human liver cancer cell line). Treatment with this compound resulted in growth inhibition and suppression of chromogranin A secretion, indicating a potential therapeutic application for liver cancers as well .

Mechanistic Studies

The compound's unique mechanism has been a focal point in understanding Raf signaling dynamics:

- Paradoxical Activation : Interestingly, while this compound is designed as an inhibitor, it paradoxically activates c-Raf under certain conditions. This activation occurs without increasing GTP-loading of Ras or triggering downstream MAPK pathways, suggesting a complex feedback mechanism that could influence therapeutic strategies targeting Raf .

Neuroprotection

In neurological studies, this compound has shown potential neuroprotective effects by reducing apoptosis in primary neurons subjected to low potassium conditions. This suggests that c-Raf inhibition may play a role in protecting neuronal cells from stress-induced damage .

Table 1: Summary of this compound Applications

Table 2: Effects on Cell Lines

| Cell Line | Treatment Concentration (μM) | Observed Effects |

|---|---|---|

| Carcinoid Tumor Cells | 20 - 100 | Activation of MEK/ERK; reduced hormone levels |

| HepG2 (Liver Cancer) | Varies | Growth inhibition; suppression of chromogranin A |

Case Study 1: Neuroendocrine Tumors

In a controlled laboratory setting, carcinoid tumor cell lines were treated with varying concentrations of this compound over six days. The results indicated a dose-dependent activation of the Raf-1 pathway, leading to significant reductions in hormone production and cell proliferation rates.

Case Study 2: Hepatocellular Carcinoma

HepG2 cells were subjected to treatment with this compound to assess its anti-proliferative effects. The study demonstrated that treatment led to enhanced phosphorylation of ERK pathways while concurrently suppressing chromogranin A secretion, indicating a potential dual mechanism for cancer therapy targeting both growth inhibition and hormonal regulation.

作用机制

相似化合物的比较

ZM 336372 在选择性抑制 c-Raf 方面是独一无二的,与 B-Raf 相比,其效力高十倍 . 其他类似化合物包括:

索拉非尼: 一种多激酶抑制剂,靶向包括 c-Raf 和 B-Raf 在内的 Raf 激酶。

维莫非尼: 一种选择性抑制 B-Raf 的 V600E 突变的抑制剂。

This compound 因其对 c-Raf 的高选择性和激活 Raf/Mek/Erk 通路的能力而脱颖而出,使其成为研究该信号通路及其在癌症中的作用的宝贵工具 .

生物活性

ZM 336372 (CAS 208260-29-1) is a small molecule that has garnered attention for its unique biological activities, particularly as a potent and selective inhibitor of the protein kinase c-Raf. This compound exhibits a paradoxical behavior by activating Raf-1 in certain contexts, which has implications for its use in cancer therapy.

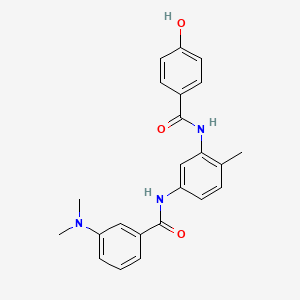

- Chemical Name : 3-(Dimethylamino)-N-[3-[(4-hydroxybenzoyl)-amino]-4-methylphenyl]benzamide

- Molecular Formula : C23H23N3O3

- Purity : ≥99%

- IC50 Values :

- c-Raf: 70 nM

- SAPK2/p38: 2 μM

This compound primarily functions as an ATP-competitive inhibitor of c-Raf, showing a selectivity that is approximately ten-fold over B-Raf and significant inhibition against other kinases such as SAPK2/p38. Its mechanism involves the activation of downstream signaling pathways, notably the Raf/MEK/ERK pathway, which plays a crucial role in cell proliferation and survival.

Inhibition of Cancer Cell Proliferation

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines, including:

- Neuroendocrine Tumors :

- Hepatocellular Carcinoma :

-

Pancreatic Cancer :

- Studies have indicated that this compound induces apoptosis in pancreatic adenocarcinoma cell lines (Panc-1 and MiaPaCa-2) through the inhibition of GSK-3β, which is critical for cell survival. The compound promotes Ser9 phosphorylation of GSK-3β, leading to reduced cell viability and increased apoptosis markers .

Summary of Key Findings

| Cell Line | IC50 (nM) | Mechanism of Action | Key Findings |

|---|---|---|---|

| Neuroendocrine Tumors | Not specified | Activation of Raf-1/MEK/ERK pathway | Growth inhibition, reduced chromogranin A |

| HepG2 (Hepatocellular) | Not specified | Activation of Raf-1/MEK/ERK pathway | Growth inhibition, increased p21CIP1 |

| Panc-1 & MiaPaCa-2 | Not specified | Inhibition of GSK-3β | Induction of apoptosis, decreased viability |

Case Studies

- Neuroendocrine Tumor Study :

- HepG2 Cell Line Analysis :

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of ZM 336372 in cancer research?

this compound is a selective c-Raf inhibitor with an IC50 of 70 nM, showing 10-fold selectivity over B-Raf. It blocks the MAPK signaling pathway by inhibiting Raf-1 kinase, thereby suppressing downstream MEK and ERK activation. This mechanism is critical in studying apoptosis and proliferation in cancer models like acute myeloid leukemia (AML) .

Q. How selective is this compound among Raf isoforms and other kinases?

this compound exhibits high specificity for c-Raf, with no significant inhibition of PKA/B/C, AMPK, or p70S6 kinases at concentrations up to 1 µM. Researchers should validate selectivity using kinase profiling assays and compare results with pan-Raf inhibitors to rule off-target effects .

Q. What experimental controls are essential when using this compound in kinase assays?

Include positive controls (e.g., other Raf inhibitors like L-779) and negative controls (vehicle-only treatments). Use Western blotting to monitor phosphorylation status of MEK/ERK and confirm target engagement .

Advanced Research Questions

Q. How to design experiments assessing this compound’s efficacy in AML models?

Methodology:

- Use AML cell lines (e.g., THP-1 or MV4-11) and treat with this compound at IC50 concentrations.

- Measure apoptosis via Annexin V/PI staining and caspase-3 activation.

- Validate pathway inhibition by analyzing phospho-ERK/MEK levels and cross-talk with immune pathways (e.g., T-cell survival via MAPK modulation) .

Q. How to address contradictory data in Raf inhibition studies using this compound?

Approach:

- Assess cell-type variability (e.g., differences in Raf isoform expression or mutations).

- Perform dose-response curves across multiple cell lines.

- Use siRNA knockdown of c-Raf to confirm on-target effects and rule out compensatory pathways like PI3K/AKT .

Q. What are common pitfalls in interpreting this compound’s effects on apoptosis?

Solutions:

- Off-target kinase inhibition: Validate using genetic knockout models.

- Compensatory pathway activation: Combine with inhibitors of parallel pathways (e.g., AKT/mTOR).

- Ensure purity of the compound (>98%) and verify batch-to-batch consistency .

Q. How does this compound influence cross-talk between MAPK and immune signaling pathways?

Methodology:

- Co-culture cancer cells with T-cells and measure cytokine secretion (e.g., IL-2, IFN-γ).

- Use phospho-specific flow cytometry to assess MAPK pathway suppression and its impact on T-cell exhaustion .

Q. How to optimize this compound concentration for in vivo studies?

Approach:

- Determine maximum tolerated dose (MTD) in murine models via toxicity assays.

- Monitor tumor volume regression in xenografts and correlate with phospho-ERK suppression in tissue lysates. Use pharmacokinetic analysis to adjust dosing schedules .

Q. Data Analysis & Reproducibility

Q. How to statistically analyze this compound’s effect on tumor growth in vivo?

Use ANOVA with post-hoc Tukey tests to compare treatment groups. Include metrics like tumor volume, survival curves, and histopathological scoring. Address variability by repeating experiments across multiple cohorts .

Q. How to ensure reproducibility of this compound studies across laboratories?

- Document compound storage conditions (e.g., -20°C in DMSO).

- Share detailed protocols for cell culture, dosing, and endpoint assays.

- Publish raw data (e.g., Western blot images, flow cytometry gating strategies) in supplementary materials .

Q. Advanced Applications & Combination Therapies

Q. What combination therapies enhance this compound’s efficacy in cancer models?

- Combine with MEK inhibitors (e.g., trametinib) to amplify MAPK pathway suppression.

- Pair with ABT-737 (a Bcl-2 inhibitor) to synergize apoptosis induction in EGFR-mutant lung cancer models .

Q. How to study resistance mechanisms to this compound in long-term treatments?

- Generate resistant cell lines via chronic exposure (6–12 months).

- Perform RNA-seq to identify upregulated pathways (e.g., alternative kinase activation).

- Test salvage therapies using second-generation Raf inhibitors .

Q. Troubleshooting & Technical Challenges

Q. Why might this compound fail to inhibit Raf in certain cell lines?

- Check for c-Raf mutations or overexpression of B-Raf.

- Test for efflux pump activity (e.g., ABC transporters) using inhibitors like verapamil.

- Confirm compound stability in culture media via HPLC .

Q. How to resolve low solubility or stability issues with this compound?

属性

IUPAC Name |

3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEFPDQFAZNXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274478 | |

| Record name | ZM 336372 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208260-29-1 | |

| Record name | N-(5-(3-Dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208260291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZM 336372 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。